4-Biphenylyl mesitylenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-biphenylyl mesitylenesulfonate typically involves the reaction of biphenyl with mesitylenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Biphenyl+Mesitylenesulfonyl chloride→4-Biphenylyl mesitylenesulfonate+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylyl mesitylenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The biphenyl moiety can undergo oxidation and reduction reactions, although these are less common for the sulfonate ester itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include biphenyl derivatives with various functional groups.
Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxidized derivatives.
Scientific Research Applications
4-Biphenylyl mesitylenesulfonate has several applications in scientific research, including:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-biphenylyl mesitylenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is electron-withdrawing, making the biphenyl moiety more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the biphenyl framework .
Comparison with Similar Compounds
- Phenyl mesitylenesulfonate
- 4-Biphenylyl phenyl sulfide
- 1-Naphthyl mesitylenesulfonate
- 4-Biphenylyl diphenylsilane
Comparison: 4-Biphenylyl mesitylenesulfonate is unique due to the presence of both biphenyl and mesitylene moieties, which confer distinct chemical propertiesThe biphenyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
67811-08-9 |
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Molecular Formula |
C21H20O3S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C21H20O3S/c1-15-13-16(2)21(17(3)14-15)25(22,23)24-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3 |
InChI Key |
KVZYSRBCNAUSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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